Cas no 88382-11-0 (Benzamide, N-hydroxy-N-[1-(1-methylethyl)-3-butenyl]-4-nitro-)

Benzamide, N-hydroxy-N-[1-(1-methylethyl)-3-butenyl]-4-nitro- structure
88382-11-0 structure
Product name:Benzamide, N-hydroxy-N-[1-(1-methylethyl)-3-butenyl]-4-nitro-
CAS No:88382-11-0
MF:C14H18N2O4
MW:278.303723812103
CID:634621
PubChem ID:13180938

Benzamide, N-hydroxy-N-[1-(1-methylethyl)-3-butenyl]-4-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-hydroxy-N-[1-(1-methylethyl)-3-butenyl]-4-nitro-
    • N-hydroxy-N-(2-methylhex-5-en-3-yl)-4-nitrobenzamide
    • DTXSID70525159
    • 88382-11-0
    • Inchi: InChI=1S/C14H18N2O4/c1-4-5-13(10(2)3)15(18)14(17)11-6-8-12(9-7-11)16(19)20/h4,6-10,13,18H,1,5H2,2-3H3
    • InChI Key: LXKRJIGRGFNEKY-UHFFFAOYSA-N
    • SMILES: CC(C)C(CC=C)N(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])O

Computed Properties

  • Exact Mass: 278.12665706g/mol
  • Monoisotopic Mass: 278.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 86.4Ų
  • XLogP3: 3.2

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